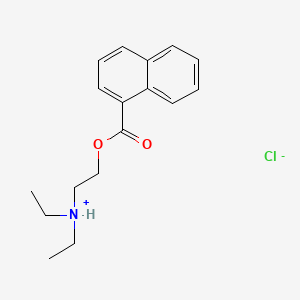
2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 7th position can be done using methylating agents like dimethyl sulfate or methyl iodide.
Amine Introduction: The amine group can be introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in the development of new materials or chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride: Lacks the phenylpropyl group.
2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine: The free base form without the hydrochloride.
Uniqueness
The presence of the methoxy group and the phenylpropyl chain in 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride may confer unique pharmacological properties compared to its analogs.
Propiedades
Número CAS |
50634-93-0 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl-(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-21-18-11-5-10-16-13-17(22-19(16)18)14-20-12-6-9-15-7-3-2-4-8-15;/h2-5,7-8,10-11,17,20H,6,9,12-14H2,1H3;1H |
Clave InChI |
KGBXFYDAOLABAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(C2)C[NH2+]CCCC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)



![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)






![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)


